An In-Depth Technical Guide to 2-Bromo-3-carboxypyridine-5-boronic acid: A Key Building Block for Advanced Research
An In-Depth Technical Guide to 2-Bromo-3-carboxypyridine-5-boronic acid: A Key Building Block for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Bromo-3-carboxypyridine-5-boronic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles, empowering researchers to effectively utilize this versatile reagent in their work.
Core Molecular Attributes and Physicochemical Properties
2-Bromo-3-carboxypyridine-5-boronic acid, with the CAS Number 1451393-49-9, is a trifunctional pyridine derivative that incorporates a bromine atom, a carboxylic acid group, and a boronic acid moiety.[1] This unique combination of functional groups makes it a highly valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds.
The presence of the electron-withdrawing bromine and carboxylic acid groups on the pyridine ring influences its electronic properties and reactivity. The boronic acid group, a Lewis acid, is a key functional handle for various cross-coupling reactions.[2]
Table 1: Physicochemical Properties of 2-Bromo-3-carboxypyridine-5-boronic acid and Related Analogues
| Property | 2-Bromo-3-carboxypyridine-5-boronic acid | 2-Bromopyridine-3-carboxylic acid | 5-Bromopyridine-3-boronic acid |
| CAS Number | 1451393-49-9[1] | 35905-85-2 | 452972-09-7[3] |
| Molecular Formula | C₆H₅BBrNO₃ | C₆H₄BrNO₂ | C₅H₅BBrNO₂[3] |
| Molecular Weight | 245.82 g/mol (calculated) | 202.01 g/mol | 201.82 g/mol [3] |
| Appearance | White to off-white solid (predicted) | Solid | Powder[3] |
| Melting Point | Not available | 200-203 °C | Not available |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF, with low solubility in water.[4] | Not specified | Not specified |
Synthesis and Structural Elucidation
A general synthetic approach is outlined below:
Caption: A plausible synthetic workflow for 2-Bromo-3-carboxypyridine-5-boronic acid.
Detailed Synthetic Protocol (General Procedure):
-
Protection of the Carboxylic Acid: The carboxylic acid functionality of a suitable starting material, such as 2,5-dibromo-3-methylpyridine, would first be protected to prevent interference with the subsequent lithiation step. Common protecting groups for carboxylic acids include esters (e.g., methyl or ethyl esters).
-
Lithium-Halogen Exchange: The protected dibromopyridine is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., nitrogen or argon). An organolithium reagent, such as n-butyllithium, is then added dropwise. The organolithium reagent will selectively undergo halogen-metal exchange with one of the bromine atoms. The bromine at the 5-position is generally more susceptible to this exchange.
-
Borylation: A trialkyl borate, such as triisopropyl borate, is then added to the reaction mixture to quench the organolithium intermediate. This forms a boronate ester.
-
Deprotection and Hydrolysis: The reaction is warmed to room temperature and then quenched with an acidic aqueous solution (e.g., dilute HCl). This step serves to both hydrolyze the boronate ester to the desired boronic acid and remove the protecting group from the carboxylic acid.
-
Purification: The final product is then isolated and purified, typically by crystallization or column chromatography.
Reactivity and Applications in Organic Synthesis
The trifunctional nature of 2-Bromo-3-carboxypyridine-5-boronic acid provides multiple avenues for its application in the synthesis of complex molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of aryl boronic acids is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide. In the case of 2-Bromo-3-carboxypyridine-5-boronic acid, the boronic acid moiety can be coupled with various aryl or heteroaryl halides, while the bromine atom on the pyridine ring can serve as a handle for a subsequent coupling reaction.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Exemplary Suzuki-Miyaura Protocol:
-
Reaction Setup: In a reaction vessel purged with an inert gas, combine 2-Bromo-3-carboxypyridine-5-boronic acid (1 equivalent), the aryl or heteroaryl halide (1-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 120 °C. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Other Transformations
-
Amide Coupling: The carboxylic acid group can be readily converted to an amide via standard coupling protocols (e.g., using HATU or EDC as coupling agents). This allows for the introduction of a wide range of amine-containing fragments.
-
Esterification: The carboxylic acid can also be esterified under acidic conditions with an alcohol.
-
Nucleophilic Aromatic Substitution: The bromine atom, being on an electron-deficient pyridine ring, can potentially undergo nucleophilic aromatic substitution with strong nucleophiles under certain conditions.
Applications in Drug Discovery and Medicinal Chemistry
Pyridine and boronic acid moieties are prevalent in many biologically active compounds and approved drugs. The unique structural features of 2-Bromo-3-carboxypyridine-5-boronic acid make it an attractive starting material for the synthesis of novel drug candidates. Boronic acids are known to be bioisosteres of carboxylic acids and can interact with biological targets.[2]
The ability to sequentially functionalize the molecule at the boronic acid and bromo positions allows for the rapid generation of diverse chemical libraries for screening against various biological targets. This scaffold could be incorporated into molecules targeting a wide range of diseases.
Safety, Handling, and Storage
As with all laboratory chemicals, 2-Bromo-3-carboxypyridine-5-boronic acid should be handled with appropriate care. While specific safety data for this compound is not available, information from structurally related compounds can provide guidance.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and air, so storage under an inert atmosphere may be beneficial for long-term stability.
-
Hazards of Related Compounds:
-
2-Bromopyridine-3-carboxylic acid: May be harmful if swallowed, and can cause skin and eye irritation. It may also cause respiratory irritation.
-
5-Bromonicotinic acid: Causes skin and serious eye irritation, and may cause respiratory irritation.
-
Conclusion
2-Bromo-3-carboxypyridine-5-boronic acid is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. While detailed experimental data for this specific compound is limited in the public domain, a strong understanding of the reactivity of its constituent functional groups, coupled with established protocols for similar molecules, provides a solid foundation for its successful application in research and development.
References
-
Pipzine Chemicals. 2-Pyridinecarboxylic Acid, 5-Bromo-3-Methyl. [Link]
-
BuyersGuideChem. 2-Bromo-5-pyridine carboxylic acid | 6311-35-9. [Link]
-
Royal Society of Chemistry. Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
IndiaMART. 5-Bromo-6-Hydroxy Nicotinic Acid(41668-13-7), Grade Standard. [Link]
-
Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]
-
Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Wikipedia. Nicotinic acid. [Link]
-
ResearchGate. (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. [Link]
-
Loba Chemie. NICOTINIC ACID | CAS#:59-67-6. [Link]
-
Khan Academy. Alpha-substitution of carboxylic acids. [Link]
-
Royal Society of Chemistry. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. [Link]
-
IndiaMART. 5 Bromo Pyridine 3 Boronic Acid, Grade: Technical Grade, Purity: 98%. [Link]
-
Chemsrc. Nicotinic acid | CAS#:59-67-6. [Link]
Sources
- 1. 2-Bromo-3-carboxypyridine-5-boronic acid | 1451393-49-9 [chemicalbook.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.indiamart.com [m.indiamart.com]
- 4. 2-Pyridinecarboxylic Acid, 5-Bromo-3-Methyl- | Properties, Uses, Safety & Supplier Info China [pipzine-chem.com]
